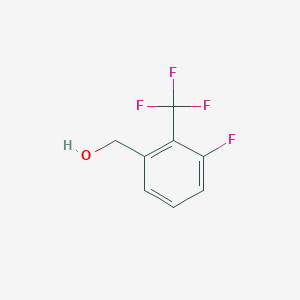

3-Fluoro-2-(trifluoromethyl)benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₈H₆F₄O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzyl alcohol structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluoro and trifluoromethyl groups onto a benzyl alcohol backbone. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions include fluoro-substituted aldehydes, carboxylic acids, and various substituted benzyl alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is explored as a potential pharmaceutical agent due to its unique electronic properties imparted by the trifluoromethyl group. This group is known to enhance the lipophilicity of molecules, which can improve their bioavailability and interaction with biological targets.

- Bioactivity : Studies indicate that 3-Fluoro-2-(trifluoromethyl)benzyl alcohol may interact with various enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and infections . The presence of fluorine atoms can also influence metabolic stability and bioactivity, making it a candidate for drug development.

- Case Study : Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced binding affinities to proteins through halogen bonding interactions. This property is critical for designing selective inhibitors in drug discovery .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as electrophilic aromatic substitution and metalation, allowing for the functionalization of complex molecules.

- Synthesis Pathways : The compound can be synthesized through several methods, including nickel-catalyzed cross-electrophile coupling reactions. These methods provide high yields and functional group tolerance, facilitating the creation of diverse derivatives .

- Functionalization : The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds, which are valuable intermediates in synthetic chemistry. This versatility makes it useful for generating a wide array of chemical entities .

Materials Science

In materials science, this compound is investigated for its potential applications in developing advanced materials with specific properties.

- Polymer Chemistry : The compound's unique structure may contribute to the development of new polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

- Case Study : Research on fluorinated compounds has highlighted their role in improving the performance characteristics of coatings and adhesives, suggesting that this compound could play a similar role in enhancing material properties .

作用機序

The mechanism by which 3-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable compound in drug design and development.

類似化合物との比較

- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

- 2-(Trifluoromethyl)benzyl alcohol

- 3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Comparison: Compared to its analogs, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluoro and trifluoromethyl groups. This positioning affects its chemical reactivity and physical properties, making it distinct in terms of its applications and interactions in various chemical reactions.

生物活性

3-Fluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The introduction of trifluoromethyl groups into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H8F4O, and it possesses a trifluoromethyl group that significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms contributes to the compound's lipophilicity and alters its electronic properties, which can enhance binding to various biological targets.

- Inhibition of Enzymatic Activity : Research indicates that compounds with trifluoromethyl groups can exhibit inhibitory effects on various enzymes. For instance, the trifluoromethyl group has been shown to increase the potency of certain inhibitors targeting serotonin uptake by altering the electronic distribution within the molecule .

- Cellular Uptake : The lipophilic nature of this compound may facilitate its cellular uptake, allowing it to exert effects on intracellular pathways. Similar compounds have demonstrated enhanced permeability across cell membranes due to their fluorinated moieties .

Case Studies

- Antiviral Activity : In studies involving nucleoside analogs, fluorinated compounds have shown promising antiviral properties. For example, trifluoromethylated derivatives have been explored for their ability to inhibit viral replication by mimicking natural substrates in nucleic acid synthesis .

- Anticancer Properties : Fluorinated benzyl alcohols have been investigated for their potential anticancer effects. A study demonstrated that introducing a trifluoromethyl group into benzyl alcohol derivatives could enhance cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available fluorinated benzaldehydes.

- Reduction Reaction : The benzaldehyde is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

- Purification : The product is purified through standard techniques such as recrystallization or chromatography.

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

[3-fluoro-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLGIHLFVHJXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379220 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-83-1 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。